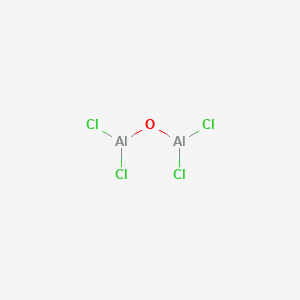
Tetrachloro-mu-oxodialuminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloro-mu-oxodialuminium is a chemical compound with the formula Al2Cl4O. It is characterized by the presence of two aluminum atoms bridged by an oxygen atom and bonded to four chlorine atoms. In its solid state, it appears as a colorless crystalline solid. This compound is primarily used as a reagent or catalyst in coordination chemistry and organic synthesis. Additionally, it serves as an electrolyte additive in lithium-ion batteries to enhance performance .
Méthodes De Préparation
Tetrachloro-mu-oxodialuminium is typically synthesized through the reaction of aluminum oxide and aluminum chloride. The synthesis can be carried out using various methods, including:
Solvothermal Method: This involves dissolving the reactants in a solvent and heating the solution under pressure to facilitate the reaction.
Gas Phase Reaction: In this method, aluminum oxide and aluminum chloride are reacted in the gas phase at elevated temperatures to form this compound.
Industrial production methods often involve large-scale solvothermal processes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Tetrachloro-mu-oxodialuminium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form aluminum oxide and chlorine gas.
Reduction: It can be reduced using reducing agents like hydrogen gas to form aluminum metal and hydrochloric acid.
Common reagents used in these reactions include oxygen, hydrogen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tetrachloro-mu-oxodialuminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: Research has explored its potential use in biological systems, although its applications are less common compared to its use in chemistry.
Medicine: There is ongoing research into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: In the industrial sector, this compound is used as an electrolyte additive in lithium-ion batteries to improve their performance and longevity
Mécanisme D'action
The mechanism by which tetrachloro-mu-oxodialuminium exerts its effects involves its ability to form stable complexes with various ligands. This property makes it an effective catalyst in organic synthesis, where it facilitates the formation of carbon-carbon bonds. In lithium-ion batteries, it acts as an electrolyte additive, enhancing the conductivity and stability of the electrolyte solution .
Comparaison Avec Des Composés Similaires
Tetrachloro-mu-oxodialuminium can be compared with other similar compounds, such as:
Tetrachloroaurate (III): Used in the synthesis of gold nanoparticles and nanoclusters.
Tetrachlorophosphazenes: Used in various chemical and biological applications due to their unique structural properties
What sets this compound apart is its specific use as an electrolyte additive in lithium-ion batteries and its role as a catalyst in organic synthesis, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
51943-95-4 |
|---|---|
Formule moléculaire |
Al2Cl4O |
Poids moléculaire |
211.8 g/mol |
Nom IUPAC |
dichloro(dichloroalumanyloxy)alumane |
InChI |
InChI=1S/2Al.4ClH.O/h;;4*1H;/q2*+2;;;;;/p-4 |
Clé InChI |
VZBOYENLLFRFAP-UHFFFAOYSA-J |
SMILES canonique |
O([Al](Cl)Cl)[Al](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


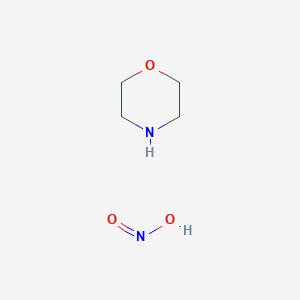
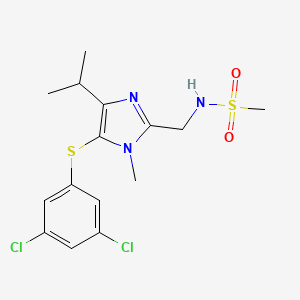
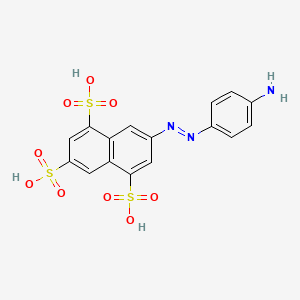
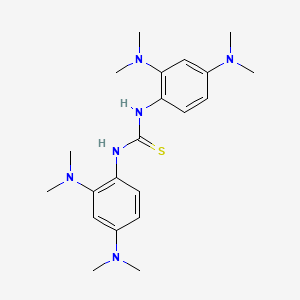
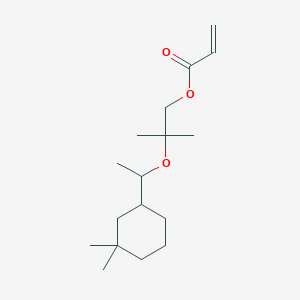

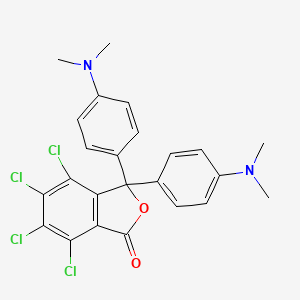
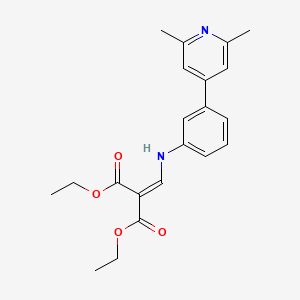
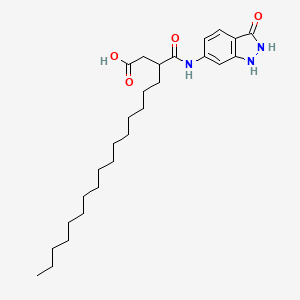

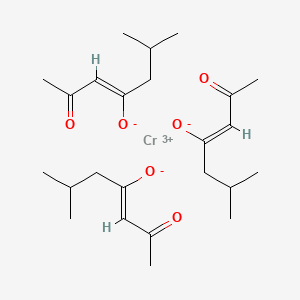
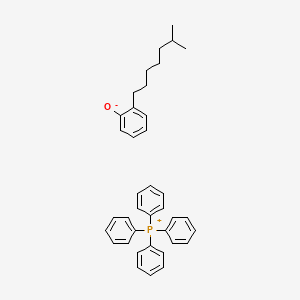

![6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]](/img/structure/B15179515.png)
